molecular formula C9H11IN2O B8614572 (4-Iodo-1H-pyrrol-2-yl)(pyrrolidin-1-yl)methanone

(4-Iodo-1H-pyrrol-2-yl)(pyrrolidin-1-yl)methanone

Cat. No. B8614572
M. Wt: 290.10 g/mol
InChI Key: NZUWWEIEINTCOX-UHFFFAOYSA-N
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Patent
US07314885B2

Procedure details

Pyrrolidine (3 mL, 35.62 mmol) was added to a stirred solution of 4-iodo-2(trichloroacetyl)pyrrole (10 g, 29.69 mmol) in acetonitrile (50 mL) at room temperature. The mixture was stirred at room temperature for 1 hr. The white precipitate was filtered and washed with acetonitrile (25 mL) to give title compound as a white solid (7.3 g, 86%).; Mass Spec FIA MS 291.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[I:6][C:7]1[CH:8]=[C:9]([C:12](=[O:17])C(Cl)(Cl)Cl)[NH:10][CH:11]=1>C(#N)C>[I:6][C:7]1[CH:8]=[C:9]([C:12]([N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[O:17])[NH:10][CH:11]=1

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
10 g
Type
reactant
Smiles
IC=1C=C(NC1)C(C(Cl)(Cl)Cl)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered
WASH
Type
WASH
Details
washed with acetonitrile (25 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC=1C=C(NC1)C(=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.